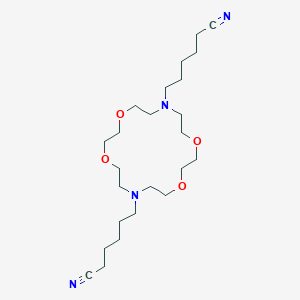
6,6'-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)dihexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)dihexanenitrile is a complex organic compound that belongs to the class of macrocyclic compounds It is characterized by its large ring structure containing oxygen and nitrogen atoms, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)dihexanenitrile typically involves the cyclization of linear precursors containing the necessary functional groups. One common method involves the reaction of a dihaloalkane with a diamine in the presence of a base, leading to the formation of the macrocyclic ring. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or tetrahydrofuran to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)dihexanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under mild conditions to prevent degradation of the macrocyclic ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
6,6’-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)dihexanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with metal ions. These complexes are studied for their catalytic properties and potential use in industrial processes.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes. It can also be used in the design of molecular probes for biological imaging.
Medicine: Research is ongoing into the compound’s potential as a drug delivery agent, particularly for targeting specific cells or tissues. Its macrocyclic structure allows for the encapsulation of small molecules, protecting them from degradation.
Industry: The compound’s stability and ability to form complexes with metals make it useful in various industrial applications, including as a catalyst in chemical reactions and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism by which 6,6’-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)dihexanenitrile exerts its effects is largely dependent on its ability to form stable complexes with metal ions. These complexes can interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The compound’s macrocyclic structure allows it to encapsulate small molecules, facilitating targeted delivery and controlled release.
Comparaison Avec Des Composés Similaires
Similar Compounds
Crown Ethers: These compounds also contain oxygen atoms in a macrocyclic ring and are known for their ability to complex with metal ions.
Cryptands: Similar to crown ethers, cryptands have a more rigid structure and can form even more stable complexes with metal ions.
Cyclodextrins: These cyclic oligosaccharides can encapsulate small molecules and are used in drug delivery and other applications.
Uniqueness
6,6’-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)dihexanenitrile is unique due to the presence of both oxygen and nitrogen atoms in its macrocyclic ring This combination allows for a wider range of interactions with metal ions and other molecules, enhancing its versatility in various applications
Propriétés
Numéro CAS |
183995-59-7 |
|---|---|
Formule moléculaire |
C24H44N4O4 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
6-[16-(5-cyanopentyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]hexanenitrile |
InChI |
InChI=1S/C24H44N4O4/c25-9-5-1-3-7-11-27-13-17-29-21-23-31-19-15-28(12-8-4-2-6-10-26)16-20-32-24-22-30-18-14-27/h1-8,11-24H2 |
Clé InChI |
MKXPDNSZOQHGCP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCN(CCOCCOCCN1CCCCCC#N)CCCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12569675.png)
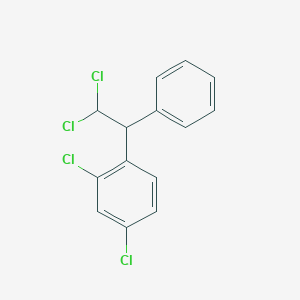

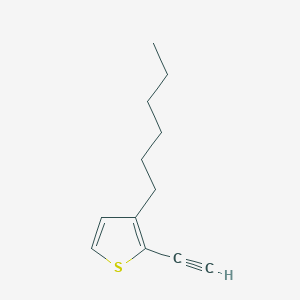
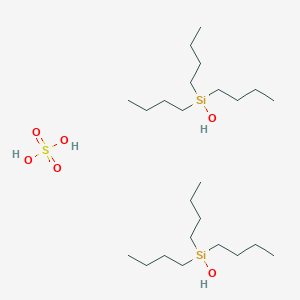
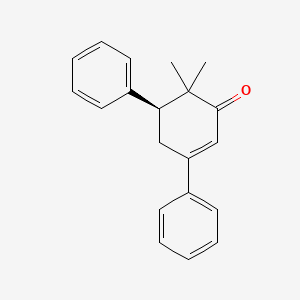
![ethyl 3-[[4-[4-(N'-ethoxycarbonylcarbamimidoyl)phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B12569705.png)
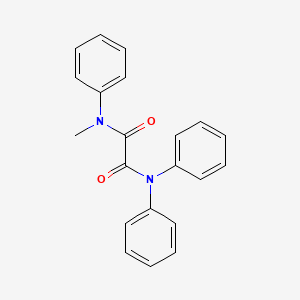
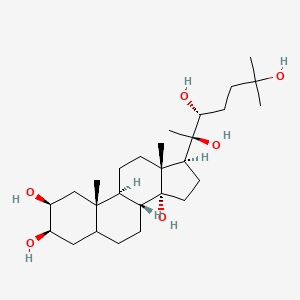
![Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate](/img/structure/B12569723.png)

![(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B12569737.png)
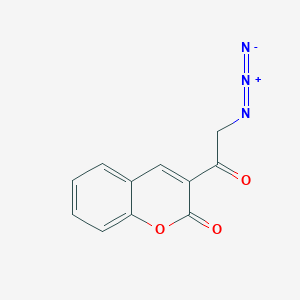
![Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate](/img/structure/B12569760.png)
